3'-O-Methylmurraol

Anti-inflammatory Neutrophil Biology Oxidative Stress

Sourcing identical coumarins for anti-inflammatory assays introduces variability due to extreme potency differences (>1000-fold). 3'-O-Methylmurraol (CAS 1891097-17-8) provides a defined mid-potency reference (IC50 6.24 µg/mL) to ensure assay reproducibility. • Inhibits fMLP/CB-induced superoxide generation (IC50 6.24 µg/mL) & elastase release (35.1% at 10 µg/mL). • Ideal matched pair with murraol for SAR studies on 3'-O-methylation effects. • Reliable positive control for HTS campaigns targeting neutrophil pathways. Supplied as ≥98% pure powder; shipped globally under ambient/blue ice.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
Cat. No. B593589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methylmurraol
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H18O4/c1-16(2,19-4)10-9-12-13(18-3)7-5-11-6-8-14(17)20-15(11)12/h5-10H,1-4H3/b10-9+
InChIKeyPVBOJBJEDABADF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

3'-O-Methylmurraol: Procurement-Ready Specification Guide for a Methoxy-Substituted Coumarin Derivative


3'-O-Methylmurraol (CAS 1891097-17-8) is a coumarin derivative belonging to the class of polycyclic aromatic compounds containing a 1-benzopyran-2-one core [1]. It is distinguished from its parent compound, murraol, by the presence of a methoxy group at the 3' position, replacing a hydroxyl group . Initially isolated and characterized from the fruits of Cnidium monnieri in 2011, it has since been identified in other species including Murraya paniculata [2]. As a natural product, its primary research application centers on anti-inflammatory activity, specifically its ability to inhibit superoxide anion generation and elastase release in human neutrophils [1].

Critical Procurement Insight for 3'-O-Methylmurraol: Why Interchangeability with Other Cnidium Coumarins is Unsupported by Activity Data


In a scientific procurement context, assuming functional equivalence among structurally similar coumarins from Cnidium monnieri is a high-risk strategy. A single comparative anti-inflammatory assay reveals that the inhibitory potency of these compounds on superoxide anion generation spans over three orders of magnitude, with IC50 values ranging from 0.005 µg/mL to over 10 µg/mL [1]. For instance, substituting the highly potent osthol (IC50 0.005 µg/mL) for the moderately active 3'-O-methylmurraol (IC50 6.24 µg/mL) would introduce a >1000-fold difference in experimental potency, invalidating any dose-response study. This extreme variability within a single chemical class and plant source necessitates compound-specific procurement for rigorous and reproducible research.

3'-O-Methylmurraol Technical Deep Dive: A Comparative Quantitative Analysis for Informed Compound Selection


Superoxide Anion Inhibition: Quantified Potency Ranking Among 17 Cnidium Coumarins

In a head-to-head comparison of 17 coumarins isolated from Cnidium monnieri, 3'-O-methylmurraol demonstrated an IC50 of 6.24 ± 0.50 µg/mL against superoxide anion generation in fMLP/CB-stimulated human neutrophils [1]. This places its potency in the mid-range of the tested compounds, being 2.2-fold less potent than its close structural analog murraol (IC50 2.83 ± 0.46 µg/mL), yet 1.2-fold more potent than meranzin hydrate (IC50 7.31 ± 1.62 µg/mL) [1]. Crucially, its activity is over 1000-fold lower than the most potent compound in the class, osthol (IC50 0.005 ± 0.0002 µg/mL) [1].

Anti-inflammatory Neutrophil Biology Oxidative Stress

Elastase Release Inhibition: Comparative Efficacy of 3'-O-Methylmurraol and Structural Analogs

In the same head-to-head assay, the effect of 3'-O-methylmurraol on elastase release from fMLP/CB-stimulated human neutrophils was evaluated. At a concentration of 10 µg/mL, 3'-O-methylmurraol inhibited elastase release by 35.10 ± 5.71% [1]. This activity is nearly double the inhibition observed for its parent compound, murraol (18.16 ± 5.62% at 10 µg/mL) [1]. In contrast, the most potent inhibitor of elastase release in this series was osthenol, which achieved a full IC50 value of 3.28 ± 0.90 µg/mL [1].

Anti-inflammatory Neutrophil Biology Protease Inhibition

Structural Determinant of Function: The 3'-O-Methyl Modification as a Key Differentiator from Murraol

3'-O-Methylmurraol (C16H18O4) is a structural derivative of murraol (C15H16O4), characterized by a methoxy (-OCH3) group at the 3' position instead of a hydroxyl (-OH) group . This modification increases its molecular weight from 260.3 g/mol to 274.3 g/mol and alters its lipophilicity . The functional consequence of this single substitution is evident in the differential biological activity: while murraol is a more potent inhibitor of superoxide anion generation, 3'-O-methylmurraol exhibits superior inhibition of elastase release [1]. This highlights how a minor structural change can significantly re-balance the polypharmacology of a natural product scaffold.

Medicinal Chemistry Structure-Activity Relationship Coumarin Derivatives

Strategic Applications of 3'-O-Methylmurraol: Evidence-Backed Scenarios for Research and Development


Investigating Differential Modulation of Neutrophil Oxidative Burst vs. Degranulation

Researchers studying the divergent signaling pathways governing superoxide anion generation (oxidative burst) and elastase release (degranulation) in human neutrophils can utilize 3'-O-methylmurraol. Its distinct activity profile—moderate inhibition of superoxide generation (IC50 6.24 µg/mL) coupled with notable inhibition of elastase release (35.1% at 10 µg/mL)—makes it a valuable tool for pathway-specific dissection, especially when compared to its parent compound, murraol, which shows a stronger bias towards inhibiting superoxide generation .

A Pharmacological Probe for Structure-Activity Relationship (SAR) Studies on Coumarin Scaffolds

3'-O-Methylmurraol, alongside murraol, constitutes an ideal matched pair for SAR studies aimed at understanding the impact of 3'-O-methylation on the coumarin core . The direct comparison reveals that 3'-O-methylation reduces superoxide anion inhibition potency by approximately 2.2-fold but enhances elastase release inhibition by approximately 1.9-fold [1]. This data is directly applicable in medicinal chemistry campaigns seeking to fine-tune the anti-inflammatory polypharmacology of coumarin-based lead compounds.

Use as a Mid-Potency Positive Control in Anti-Inflammatory Neutrophil Assays

In high-throughput screening campaigns for novel anti-inflammatory agents targeting the fMLP/CB pathway in human neutrophils, 3'-O-methylmurraol can serve as a reliable, mid-potency positive control (IC50 6.24 µg/mL) . This offers a significant advantage over using extremely potent controls like osthol (IC50 0.005 µg/mL), whose high activity can mask subtle effects and complicate the interpretation of dose-response curves for novel compounds of moderate potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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